1-Pyrrolidino-1-cyclopentene
Overview
Description
1-Pyrrolidino-1-cyclopentene is an organic compound with the molecular formula C9H15N. It is a heterocyclic compound featuring a pyrrolidine ring fused to a cyclopentene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrrolidino-1-cyclopentene can be synthesized through the reaction of pyrrolidine with cyclopentadiene. The reaction typically involves heating the reactants in the presence of a catalyst such as palladium on carbon. The reaction conditions include a temperature range of 100-110°C and a reduced pressure of 15 mmHg .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation and crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
1-Pyrrolidino-1-cyclopentene undergoes various chemical reactions, including:
Oxidation:
- Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide. The major product formed is 1-pyrrolidino-1-cyclopentanone .
Reduction:
- Reduction reactions involve the use of hydrogen gas in the presence of a palladium catalyst. This reaction converts this compound to 1-pyrrolidino-cyclopentane .
Substitution:
Scientific Research Applications
1-Pyrrolidino-1-cyclopentene has several scientific research applications:
Chemistry:
- It is used as an intermediate in the synthesis of complex organic molecules, including natural products like halichlorine, pinnaic acid, and tauropinnaic acid .
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Research is ongoing to explore its potential as a building block for pharmaceutical compounds targeting various diseases .
Industry:
Mechanism of Action
The mechanism of action of 1-Pyrrolidino-1-cyclopentene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
1-Pyrrolidino-1-cyclopentene can be compared with other similar compounds such as:
1-Pyrrolidino-1-cyclohexene:
- This compound has a similar structure but with a cyclohexene ring instead of a cyclopentene ring. It exhibits different reactivity and applications due to the increased ring size .
2,3-Cyclopentenopyridine:
- This compound features a pyridine ring fused to a cyclopentene ring. It has distinct chemical properties and is used in different synthetic applications .
2-Pyrrolidinone:
- This compound has a lactam structure and is used as a solvent and intermediate in organic synthesis .
The uniqueness of this compound lies in its specific ring structure, which imparts unique reactivity and applications in various fields .
Properties
IUPAC Name |
1-(cyclopenten-1-yl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFSFYBXUYHNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884356 | |
Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7148-07-4 | |
Record name | 1-(1-Cyclopenten-1-yl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7148-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopentenylpyrrolidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(cyclopent-1-ene-1-yl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and basic physical data available for 1-Pyrrolidino-1-cyclopentene?
A1: this compound (CAS: 7148-07-4) is an enamine with the molecular formula C9H15N and a molecular weight of 137.25 g/mol []. Key spectroscopic data includes:
- Boiling Point: 88–92 °C at 15 mmHg []
- Refractive Index (n20D): 1.5155 []
- Infrared Spectroscopy (IR): Characteristic peak at 1630 cm−1 corresponding to the carbon-carbon double bond stretch (C=C) []
Q2: How is this compound typically synthesized?
A2: The most common method is the acid-catalyzed condensation of cyclopentanone with pyrrolidine []. This reaction can also be facilitated using a stoichiometric amount of titanium(IV) chloride, allowing for the production of more sterically hindered enamines [, ].
Q3: What are the key reactive features of this compound?
A3: this compound exhibits nucleophilicity at both the enamine nitrogen and the β-carbon atom []. This dual reactivity makes it a versatile building block in organic synthesis, enabling participation in reactions such as:
- Cycloadditions: this compound can participate in both [2+2] and [4+2] cycloaddition reactions, with the enamine system acting as either the 2π or 4π electron component [].
Q4: Can you provide specific examples of how this compound has been used in synthesis?
A4: Certainly! Here are some research highlights:
- Synthesis of Cycloalkene-Fused Phthalazinones: this compound acts as a dienophile in inverse-electron-demand Diels-Alder reactions with pyridazino[4,5-d]pyridazin-1(2H)-ones. The resulting cycloadducts can then be aromatized to afford cycloalkene-fused phthalazinones, which are important intermediates for biologically active compounds [, ].
- Synthesis of Pyrrolopyrazines: Reaction of this compound with 2-(3′-chloro-5′,6′-dicyanopyrazin-2′-yl)cyclopentan-1-one, followed by treatment with primary alkylamines, yields 5-alkyl-2,3-dicyano-5a,8a-dihydro-5a-hydroxycyclopentano[1′,2′:4,5]pyrrolo[2,3-b]pyrazines – structures with potential as pesticides and fluorescent chromophores [].
- Synthesis of Macrocyclic Thiacrown Ethers: Homo-coupling of 1,2,4-triazine bisulfides, followed by Diels-Alder/retro-Diels-Alder reaction with this compound, enables the synthesis of thiacrown ether macrocycles containing a cyclopenteno[c]2,2′-bipyridine unit []. These macrocycles can be further oxidized to chiral sulfoxides, which are useful in asymmetric catalysis.
- Total Synthesis of Marine Natural Products: this compound serves as a starting material in the total synthesis of (+/-)-halichlorine, (+/-)-pinnaic acid, and (+/-)-tauropinnaic acid – marine natural products with diverse biological activities [].
Q5: Are there any computational studies on this compound?
A5: Yes, density functional theory (DFT) calculations have been used to investigate the vibrational frequencies and structural parameters of this compound. These calculations were further supported by FT-IR and Raman spectroscopic data, providing valuable insights into the molecule's electronic structure and bonding properties [].
Q6: What are the handling and storage recommendations for this compound?
A6: Due to its reactivity, particularly with water and oxygen, this compound should be stored under a dry nitrogen atmosphere []. Freshly prepared material is generally recommended for optimal results in synthetic applications.
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